3-Bromo-2-fluoro-6-propoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-propoxybenzoic acid |
InChI |
InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)9(12)8(7)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
ZAJARFPLHNGOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 3 Bromo 2 Fluoro 6 Propoxybenzoic Acid
Retrosynthetic Analysis and Disconnection Approaches for the Target Compound
Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 3-Bromo-2-fluoro-6-propoxybenzoic acid, the primary disconnections involve the carboxylic acid, the propoxy ether linkage, and the bromo substituent.
Elucidation of Key Synthetic Intermediates
The most logical primary disconnection is the carboxylic acid group, which can be introduced in the final step via carboxylation of a suitable organometallic precursor. This leads to the key intermediate, 1-bromo-2-fluoro-3-propoxybenzene .
An alternative disconnection could involve the late-stage introduction of the bromine atom. However, the directing effects of the existing fluoro, propoxy, and carboxylic acid groups would likely lead to a mixture of isomers, making this a less favorable approach in terms of regioselectivity.
Strategic Placement of Halogens and Alkoxy Groups
The strategic placement of the substituents on the aromatic ring is paramount to the success of the synthesis. The ortho relationship between the fluorine and the eventual carboxylic acid, and the ortho relationship between the propoxy group and the carboxylic acid, suggest that a directed ortho-metalation could be a highly effective final step. The fluorine and propoxy groups are expected to direct the metalation to the C3 position.
The initial placement of the bromo and fluoro groups on the aromatic core is also a key consideration. Starting with a pre-functionalized aromatic ring, such as 1,2,3-trisubstituted benzenes, provides a robust framework for the subsequent introduction of the remaining functional groups.
Precursor Synthesis and Starting Material Derivation
The synthesis of the target compound relies heavily on the efficient preparation of key precursors, particularly the dihalo-substituted aromatic core and the subsequent introduction of the carboxylic acid and propoxy moieties.
Generation of Dihalo-substituted Aromatic Cores
The generation of a suitably substituted dihaloaromatic precursor is the foundational stage of the synthesis. A plausible starting material is 2-bromo-6-fluoroaniline (B133542). While this compound can be synthesized through various methods, one approach involves the bromination of 2-fluoroaniline. However, this reaction can suffer from poor regioselectivity, yielding a mixture of ortho and para isomers. A more controlled synthesis of 2-bromo-6-fluoroaniline can be achieved through a multi-step process starting from o-fluoroaniline, involving protection of the amino group, followed by directed bromination and deprotection.
Another potential precursor is 2-bromo-6-fluorobenzoic acid itself, which can be synthesized from o-fluorobenzonitrile through a sequence of nitration, nitro group reduction, bromination, diazotization to remove the amino group, and finally, hydrolysis of the nitrile.
Functionalization of Aromatic Precursors for Carboxylic Acid and Propoxy Moieties
With a suitable dihalo-aromatic core in hand, the next steps involve the introduction of the propoxy and carboxylic acid groups.
Introduction of the Propoxy Group: The propoxy group is typically introduced via a Williamson ether synthesis . wikipedia.orgyoutube.comfrancis-press.comkhanacademy.orgorganicchemistrytutor.com This reaction involves the deprotonation of a phenolic precursor with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a propyl halide. For the synthesis of this compound, this would involve the propoxylation of a 3-bromo-2-fluoro-6-hydroxybenzoic acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality is often introduced towards the end of the synthetic sequence to avoid potential side reactions with reagents used in earlier steps. A powerful method for the regioselective introduction of a carboxylic acid group is through the carboxylation of an organolithium intermediate . This involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or s-butyllithium, followed by quenching the resulting aryllithium species with carbon dioxide. The regioselectivity of the lithiation is often directed by existing substituents on the aromatic ring. In the case of a 1-bromo-2-fluoro-6-propoxybenzene precursor, the ortho-directing effects of the fluoro and propoxy groups would favor lithiation at the C3 position.
Key Synthetic Transformations and Mechanistic Considerations
Several key synthetic transformations are central to the successful synthesis of this compound.
Directed ortho-Metalation (DoM): This is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.orgacs.orgrsc.orgarkat-usa.orgresearchgate.net In the context of this synthesis, the fluorine and propoxy groups on a 1-bromo-2-fluoro-6-propoxybenzene intermediate would act as directed metalation groups (DMGs). The mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which lowers the activation energy for deprotonation at the adjacent ortho position. The subsequent reaction of the generated aryllithium with carbon dioxide affords the corresponding benzoic acid.
Williamson Ether Synthesis: This classic SN2 reaction is a reliable method for forming ethers. wikipedia.orgyoutube.comfrancis-press.comkhanacademy.orgorganicchemistrytutor.com The reaction proceeds via the nucleophilic attack of a phenoxide ion on a primary alkyl halide. The choice of a non-nucleophilic base, such as sodium hydride or potassium carbonate, is crucial to deprotonate the phenol (B47542) without competing in the substitution reaction.
Electrophilic Aromatic Substitution: While potentially challenging in terms of regioselectivity for this specific target molecule, electrophilic bromination is a fundamental reaction in aromatic chemistry. The mechanism involves the generation of a highly electrophilic bromine species (e.g., Br+), which is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity and yields the brominated product. The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring.
Regioselective Aromatic Halogenation (Bromination and Fluorination)
The introduction of halogen atoms onto an aromatic ring is a cornerstone of synthetic organic chemistry, providing essential handles for further functionalization. In the synthesis of this compound, the precise placement of both bromine and fluorine is critical. The order of introduction and the choice of reagents are dictated by the directing effects of the substituents present on the ring at each stage.
Bromination: Electrophilic aromatic bromination is a common method for introducing a bromine atom. The regioselectivity is governed by the electronic nature of the substituents already on the ring. For deactivated systems, a Lewis acid catalyst is often required to enhance the electrophilicity of the bromine source. google.comsolubilityofthings.com Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Lewis acids such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are frequently employed to polarize the brominating agent, making it a more potent electrophile. youtube.com For instance, the bromination of a substituted fluorobenzene (B45895) derivative would require a catalyst to overcome the deactivating effect of the fluorine atom. google.com Recent methodologies have also explored the use of lactic acid derivatives in conjunction with NBS, which are thought to enhance the reactivity of the bromine source through halogen-bonding interactions. nsf.gov
| Reagent System | Catalyst | Typical Substrates | Key Features |
| Br₂ | FeBr₃ / AlCl₃ | Deactivated or moderately activated arenes | Classic and robust method, requires strong acid catalyst. youtube.com |
| NBS | Lewis Acids (e.g., Fe₂O₃/Zeolite) | Electron-rich arenes | Milder, solid source of bromine, catalyst can be recyclable. elsevierpure.com |
| NBS | Mandelic Acid | Variety of arenes | Catalytic activation via halogen bonding, often proceeds at room temperature. nsf.gov |
Fluorination: Direct electrophilic fluorination of aromatic rings is challenging due to the high reactivity of fluorine gas. More practical and selective methods often involve nucleophilic aromatic substitution (SₙAr) on a suitably activated precursor or the decomposition of a diazonium salt in the presence of a fluoride (B91410) source (Schiemann reaction). However, for incorporating fluorine at an early stage, starting with a pre-fluorinated building block, such as a fluorophenol or fluorobenzonitrile, is a common and effective strategy. google.com
Etherification Strategies for Propoxy Chain Introduction
The introduction of the propoxy group is typically achieved via etherification of a phenolic precursor. The Williamson ether synthesis is the most prominent and widely used method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of a phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). youtube.com
The choice of base is crucial for the quantitative formation of the phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 reaction. masterorganicchemistry.comreddit.com
| Base | Alkylating Agent | Solvent | Key Considerations |
| K₂CO₃ | 1-Bromopropane | DMF, Acetonitrile | Mild conditions, suitable for many functional groups. |
| NaOH | 1-Bromopropane | Ethanol, Water | Cost-effective, suitable for phenols with higher acidity. youtube.com |
| NaH | 1-Iodopropane | THF, DMF | Very strong base, used for less acidic alcohols under anhydrous conditions. masterorganicchemistry.com |
Carboxylation Reactions for Benzoic Acid Formation
The formation of the benzoic acid moiety can be accomplished through several methods, with the choice depending on the substituents already present on the aromatic ring. A highly effective and regioselective method is the carboxylation of an organometallic intermediate, such as an organolithium or Grignard reagent.
Directed ortho-lithiation (DoM) is a powerful strategy for introducing the carboxyl group at a specific position. semanticscholar.org In a potential synthetic route, a directing group on the ring (such as an existing alkoxy group) can direct an organolithium reagent (like n-butyllithium) to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. researchgate.net This method offers excellent regiochemical control.
Alternatively, if a bromo-substituted precursor is available, a halogen-metal exchange can be performed using an organolithium reagent at low temperatures, followed by quenching with CO₂, to form the benzoic acid. google.com A classic approach also involves forming a Grignard reagent from an aryl bromide and magnesium metal, which is then reacted with CO₂. youtube.com
| Precursor | Reagents | Intermediate | Key Features |
| Aryl-H (with directing group) | 1. n-BuLi / THF | Aryllithium | High regioselectivity due to directed ortho-metalation. semanticscholar.org |
| Aryl-Br | 1. Mg / THF; 2. CO₂; 3. H₃O⁺ | Grignard Reagent | Classic method for converting aryl bromides to benzoic acids. youtube.com |
| Aryl-Br | 1. t-BuLi / THF (-78°C); 2. CO₂; 3. H₃O⁺ | Aryllithium | Halogen-metal exchange, useful when direct Grignard formation is difficult. google.com |
Advanced Functional Group Interconversions and Protecting Group Chemistry
In a multi-step synthesis of a complex molecule like this compound, functional group interconversions (FGI) and the use of protecting groups are often indispensable. solubilityofthings.comslideshare.net FGI refers to the conversion of one functional group into another to facilitate a subsequent reaction. For example, a nitro group can be reduced to an amine, which can then be converted to a variety of other substituents via a diazonium salt intermediate. youtube.com
Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org For example, a highly activating hydroxyl group might be protected as a benzyl (B1604629) ether or a silyl (B83357) ether before performing an electrophilic aromatic substitution to ensure the desired regioselectivity. nih.govutsouthwestern.edu The protecting group must be stable to the reaction conditions and must be removable selectively under mild conditions later in the synthesis. semanticscholar.orgjocpr.com For the synthesis of a substituted benzoic acid, the carboxylic acid itself might need to be protected, for instance as an ester, before carrying out a reaction that is incompatible with the acidic proton.
Catalytic Approaches in Synthetic Route Development
Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally benign pathways. For the synthesis of this compound, both transition metal and acid catalysis are highly relevant.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Halide Modifications
The bromine atom on the target molecule serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents if further derivatization is needed. Palladium-catalyzed reactions are particularly powerful in this context. mdpi.com
The Suzuki-Miyaura coupling, for example, allows for the formation of C-C bonds by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. scielo.br This could be used to attach alkyl or aryl groups to the benzoic acid core. Other important reactions include the Heck reaction (coupling with alkenes) and the Sonogashira reaction (coupling with terminal alkynes), which significantly expand the synthetic utility of the halogenated intermediate. mdpi.comnih.govnih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(aryl)-C(aryl/alkyl) |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C(aryl)-C(alkenyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(aryl)-C(alkynyl) |
Lewis Acid and Brønsted Acid Catalysis in Key Steps
Lewis Acid Catalysis: As mentioned in section 2.3.1, Lewis acids are crucial catalysts for electrophilic aromatic halogenation. researchgate.net By coordinating to the halogenating agent (e.g., Br₂ or NBS), the Lewis acid increases its electrophilicity, enabling the reaction to proceed on moderately or deactivated aromatic rings. google.com This is particularly relevant when introducing a bromine atom onto a ring that already contains an electron-withdrawing fluorine atom. Synergistic effects between Lewis and Brønsted acids have also been explored for other aromatic transformations. rsc.org
Brønsted Acid Catalysis: Brønsted acids can also serve as effective catalysts in several key transformations. While the Williamson ether synthesis is typically base-mediated, acid-catalyzed etherification is also possible, for instance, through the addition of phenols to olefins. organic-chemistry.orguchicago.edu Strong Brønsted acids like triflic acid can protonate an olefin, generating a carbocation intermediate that is then intercepted by a phenol nucleophile. organic-chemistry.org Furthermore, chiral Brønsted acids have been developed for asymmetric reactions, highlighting their utility in advanced synthetic chemistry. rsc.orgnih.gov
Process Optimization and Scalability Investigations
Process optimization is crucial for transitioning a synthetic route from laboratory scale to industrial production. Key considerations include maximizing the yield of the desired product, minimizing the formation of impurities, and ensuring the economic and environmental viability of the process.
A hypothetical, yet chemically sound, multi-step synthesis of this compound can be envisioned to proceed through several key transformations, each with its own set of challenges regarding yield and purity.
A potential synthetic route could commence with a commercially available fluorophenol, followed by propoxylation, subsequent bromination, and finally, carboxylation.
Step 1: Propoxylation of a Fluorophenol
The introduction of the propoxy group can be achieved via a Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide.
Yield Enhancement: To maximize the yield of the desired ether, the choice of base and solvent is critical. Stronger bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The use of phase-transfer catalysts can also be beneficial in reactions with solid-liquid phase heterogeneity.
Side Product Mitigation: A common side reaction is the elimination of the alkyl halide, which can be minimized by using a less sterically hindered base and maintaining a moderate reaction temperature. Another potential side product is the C-alkylation of the phenoxide, although this is generally less favored than O-alkylation. Purification of the resulting fluoropropoxybenzene can be achieved through distillation or chromatography.
Step 2: Bromination of the Fluoropropoxybenzene Intermediate
The subsequent step would involve the electrophilic aromatic substitution of the fluoropropoxybenzene to introduce a bromine atom at the desired position. The directing effects of the existing fluoro and propoxy groups will determine the regioselectivity of this reaction. Both are ortho-, para-directing groups.
Yield Enhancement: The choice of brominating agent and catalyst is paramount for achieving high regioselectivity and yield. Common brominating agents include molecular bromine (Br2) and N-Bromosuccinimide (NBS). Lewis acid catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) can be used to polarize the Br-Br bond and increase the electrophilicity of the bromine. The reaction conditions, including temperature and reaction time, must be carefully controlled to drive the reaction to completion while avoiding over-bromination.
Side Product Mitigation: The formation of isomeric monobrominated and polybrominated products is a significant challenge. The steric hindrance from the propoxy group and the electronic influence of the fluoro group need to be carefully considered to predict and control the position of bromination. Running the reaction at low temperatures can often improve selectivity. In cases where a mixture of isomers is formed, purification by fractional crystallization or chromatography is necessary. For instance, in the bromination of m-aminobenzoic acid, controlling the reaction temperature and the rate of addition of bromine vapor is crucial to obtain the desired tribrominated product.
Step 3: Carboxylation
The final step in this proposed synthesis is the introduction of the carboxylic acid group. This is often achieved through the formation of an organometallic intermediate, such as an organolithium or Grignard reagent, followed by quenching with carbon dioxide (dry ice).
Yield Enhancement: The formation of the organometallic intermediate requires strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is also important. For lithiation, a strong base like n-butyllithium is commonly used at low temperatures (-78 °C) to ensure regioselective metal-halogen exchange or deprotonation. A successful carboxylation depends on the efficient trapping of the carbanion with an excess of high-purity carbon dioxide.
Side Product Mitigation: The primary side products in this step often arise from the reaction of the highly reactive organometallic intermediate with any electrophilic species present other than carbon dioxide. This includes moisture, oxygen, and even the starting material. Careful control of the reaction environment is therefore essential. Wurtz-type coupling reactions can also occur, leading to the formation of dimeric byproducts.
A summary of potential optimization strategies for the hypothetical synthesis is presented in the table below.
| Step | Key Transformation | Potential for Yield Enhancement | Strategies for Side Product Mitigation |
| 1 | Propoxylation | Use of strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), and phase-transfer catalyst. | Control of reaction temperature to minimize elimination reactions. |
| 2 | Bromination | Selection of appropriate brominating agent (e.g., NBS) and catalyst (e.g., FeBr3), and optimization of temperature. | Low-temperature reaction to improve regioselectivity and minimize polybromination. |
| 3 | Carboxylation | Strictly anhydrous and inert reaction conditions, use of a strong base (e.g., n-BuLi) at low temperatures, and quenching with excess high-purity CO2. | Rigorous exclusion of moisture and oxygen to prevent quenching of the organometallic intermediate. |
The scaling up of a synthetic route from the laboratory to an industrial setting introduces a new set of challenges related to cost, safety, and environmental impact. For compounds related to this compound, several industrial preparation methods for substituted benzoic acids can serve as a reference.
The commercial production of benzoic acid itself is primarily achieved through the cobalt or manganese naphthenate-catalyzed partial oxidation of toluene (B28343) with oxygen. wikipedia.org This process is cost-effective due to the use of inexpensive starting materials and high yields. wikipedia.org Another established industrial method involves the hydrolysis of benzotrichloride (B165768) with calcium hydroxide in the presence of an iron catalyst. wikipedia.org
For more complex, polysubstituted benzoic acids, multi-step syntheses are often unavoidable. A patent for the production of 3-bromo-2,6-dimethoxybenzoic acid outlines a process that starts from 2-bromo-m-dimethoxybenzene, which is then converted to the final product. google.com This highlights a common industrial strategy of starting with a precursor that already contains some of the required substituents.
When considering the industrial scale-up of the proposed synthesis for this compound, the following points are critical:
Raw Material Sourcing and Cost: The availability and cost of the starting fluorophenol and other reagents are major factors.
Reaction Conditions: The use of cryogenic temperatures, as required for the carboxylation step, can be energy-intensive and costly on an industrial scale. The use of highly reactive and hazardous reagents like n-butyllithium and bromine also necessitates specialized handling and safety protocols.
Process Safety: The potential for runaway reactions, especially in the exothermic bromination and carboxylation steps, must be carefully managed through proper reactor design and cooling systems.
Waste Management: The environmental impact of the process, including the disposal of solvent waste and byproducts, must be considered. The development of greener synthetic routes that minimize waste is an ongoing area of research. For example, solvent-free reaction conditions are being explored for the synthesis of bromo acids to reduce environmental impact. ijisrt.com
Purification: The purification of the final product and intermediates on a large scale can be challenging. Methods such as recrystallization and distillation are generally preferred over chromatography due to cost and scalability.
The table below outlines some key considerations for the industrial preparation of related substituted benzoic acids.
| Factor | Industrial Consideration | Example from Related Syntheses |
| Starting Materials | Cost and availability of precursors. | Industrial synthesis of benzoic acid from toluene. wikipedia.org |
| Reagents | Safe handling and cost of hazardous reagents. | Use of N-Bromosuccinimide as a safer alternative to liquid bromine. |
| Reaction Conditions | Energy efficiency and control of exotherms. | Catalytic air oxidation of toluene at elevated temperatures and pressures. wikipedia.org |
| Purification | Scalable and cost-effective purification methods. | Recrystallization from water is a common and safe method for purifying benzoic acid. wikipedia.org |
| Environmental Impact | Minimization of waste and use of green solvents. | Exploration of solvent-free bromination reactions. ijisrt.com |
Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data for the chemical compound this compound could be located. As a result, the advanced spectroscopic characterization and definitive structural elucidation requested in the article outline cannot be provided.
The required detailed analysis for each of the following sections is contingent on the availability of primary research data, which is currently not present in the public domain based on the searches conducted:
Advanced Spectroscopic Characterization and Definitive Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Without access to peer-reviewed studies detailing the synthesis and characterization of 3-Bromo-2-fluoro-6-propoxybenzoic acid, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy serves as a crucial analytical tool for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The Raman spectrum is expected to be rich in information, with characteristic peaks corresponding to the vibrations of the substituted benzene (B151609) ring, the carboxylic acid group, and the propoxy substituent.
Key expected Raman shifts are detailed below, based on established data for substituted benzoic acids and aromatic compounds:
Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring are anticipated to appear in the 3000-3100 cm⁻¹ region.
Carboxylic Acid O-H Stretching: The O-H stretch of the carboxylic acid dimer is often broad and may be weak in the Raman spectrum, typically observed in the 2500-3300 cm⁻¹ range in IR spectra.
C=O Carbonyl Stretching: A strong and characteristic Raman band for the C=O stretching of the carboxylic acid is expected around 1650-1700 cm⁻¹. Intermolecular hydrogen bonding in a dimeric form in the solid state would influence the precise position of this band.
Aromatic Ring C=C Stretching: Multiple bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring. The substitution pattern will influence the intensity and position of these bands.
Propoxy Group Vibrations: The C-H stretching and bending modes of the propyl group will give rise to signals in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively. The C-O stretching of the ether linkage is expected around 1250 cm⁻¹.
C-Br and C-F Stretching: The C-Br stretching vibration is anticipated to be in the lower frequency region, typically between 500 and 600 cm⁻¹, while the C-F stretch will likely appear in the 1000-1300 cm⁻¹ range.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretching | 3000-3100 |
| Carboxylic Acid O-H Stretching | Weak/Broad |
| C=O Carbonyl Stretching | 1650-1700 |
| Aromatic Ring C=C Stretching | 1400-1600 |
| Propoxy Group C-H Stretching | 2800-3000 |
| Propoxy Group C-O Stretching | ~1250 |
| C-F Stretching | 1000-1300 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence.
For the molecular formula C₁₀H₁₀BrFO₃, the theoretical exact mass can be calculated as follows:
Carbon (¹²C): 10 x 12.000000 = 120.000000
Hydrogen (¹H): 10 x 1.007825 = 10.078250
Bromine (⁷⁹Br): 1 x 78.918338 = 78.918338
Fluorine (¹⁹F): 1 x 18.998403 = 18.998403
Oxygen (¹⁶O): 3 x 15.994915 = 47.984745
Theoretical Monoisotopic Mass ([M]⁺˙ for ⁷⁹Br): 275.979736 Da Theoretical Monoisotopic Mass ([M]⁺˙ for ⁸¹Br): 277.977686 Da
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) of nearly equal intensity, separated by two mass units. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.
HRMS analysis would be expected to show a molecular ion peak at m/z 275.9797 and another at m/z 277.9777, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The high mass accuracy of the measurement would allow for the differentiation from other potential elemental compositions with the same nominal mass.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the known structures of other substituted benzoic acids.
A predominant structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. It is highly probable that this compound would also crystallize in this dimeric form. The hydrogen bonds would involve the hydroxyl hydrogen of one carboxylic acid group and the carbonyl oxygen of the other, forming a stable eight-membered ring.
In the crystalline state, the conformation of the molecule is locked. The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. Typically, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-substituents (fluorine and propoxy group) may cause a slight torsion angle between the plane of the carboxylic acid group and the plane of the benzene ring.
The conformation of the propoxy group will also be fixed in the crystal lattice. The torsion angles around the C-O bonds of the propoxy chain will adopt a low-energy conformation to minimize steric clashes with the adjacent substituents and neighboring molecules in the crystal. The flexibility of the propyl chain could potentially lead to polymorphism, where different crystal forms arise from different conformations of the propoxy group.
Computational and Theoretical Investigations of 3 Bromo 2 Fluoro 6 Propoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a standard and reliable method for computational chemistry. For a molecule like 3-bromo-2-fluoro-6-propoxybenzoic acid, DFT calculations would be employed to determine its optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy state. This would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT can provide key energetic information, such as the total electronic energy and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's chemical reactivity.
Hartree-Fock (HF) and Semi-Empirical Methodologies for Comparative Analysis
To provide a comprehensive theoretical picture, the results from DFT are often compared with those from other computational methods. Hartree-Fock (HF) theory, which is an ab initio method, offers a foundational level of theory. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a valuable benchmark. Semi-empirical methods, which use parameters derived from experimental data, can also be employed for a faster, albeit less rigorous, comparative analysis of the molecular geometry and electronic properties.
Conformational Landscape Exploration and Energy Minima Identification
The presence of the flexible propoxy group and the carboxylic acid group means that this compound can exist in multiple conformations. A thorough computational study would involve exploring this conformational landscape to identify all stable isomers (conformers). By calculating the relative energies of these different conformations, the global energy minimum—the most stable conformation—can be identified. This is critical as the observed properties of the molecule are often a population-weighted average of the properties of its stable conformers.
Spectroscopic Property Prediction and Theoretical Interpretation
Computational methods are also invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and experimental observations.
Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the computed chemical shifts with experimental data, the accuracy of the calculated molecular geometry can be validated. Furthermore, spin-spin coupling constants between different nuclei can be calculated to provide further insight into the molecule's connectivity and conformation.
A hypothetical data table for predicted ¹H NMR chemical shifts might look like this:
| Atom Number | Predicted Chemical Shift (ppm) |
| H (Aromatic) | 7.0 - 7.5 |
| H (Carboxylic Acid) | 10.0 - 12.0 |
| H (Propoxy - OCH₂) | 3.9 - 4.2 |
| H (Propoxy - CH₂) | 1.7 - 2.0 |
| H (Propoxy - CH₃) | 0.9 - 1.2 |
Note: This table is illustrative and not based on actual calculated data.
Simulation of Vibrational Spectra (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities. This allows for the simulation of the theoretical IR and Raman spectra of this compound. By comparing the simulated spectra with experimental spectra, each vibrational band can be assigned to a specific motion of the atoms, such as C-H stretching, C=O stretching of the carboxylic acid, or vibrations of the benzene (B151609) ring. This detailed assignment provides a deeper understanding of the molecule's structure and bonding.
A hypothetical data table for key predicted vibrational frequencies might be:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3500 |
| C=O Stretch (Carboxylic Acid) | ~1700 |
| C-Br Stretch | ~600 |
| C-F Stretch | ~1200 |
| C-O Stretch (Propoxy) | ~1100 |
Note: This table is illustrative and not based on actual calculated data.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful tools to model reaction mechanisms at the molecular level, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can elucidate the pathways of its synthesis and subsequent transformations.
The synthesis of this compound likely involves several steps, including the introduction of the bromo, fluoro, and propoxy groups onto a benzoic acid backbone. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions.
For instance, the introduction of the propoxy group could proceed via a Williamson ether synthesis-type reaction. A computational model of this reaction would involve calculating the geometries of the reactants, intermediates, transition states, and products. By mapping the energy changes along the reaction coordinate, the most favorable pathway can be identified. These calculations can also predict the regioselectivity of reactions, such as the bromination of the aromatic ring, by comparing the activation energies for substitution at different positions.
Transformations of this compound, such as decarboxylation or nucleophilic substitution, can also be modeled. These models would provide a detailed understanding of the electronic effects of the substituents on the reactivity of the molecule.
A key outcome of reaction mechanism modeling is the determination of activation barriers (Ea) and other thermodynamic parameters, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each reaction step. The activation barrier represents the minimum energy required for a reaction to occur and is crucial for predicting reaction rates.
Transition state theory is employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary points (reactants, products, and transition states) and to calculate the zero-point vibrational energies and thermal corrections.
The following table illustrates the type of data that would be generated from a computational study on a hypothetical reaction of this compound.
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Reactants → Transition State 1 | 20.5 | -5.2 | 22.0 | 22.0 |
| Transition State 1 → Intermediate | -15.3 | 2.1 | -15.9 | - |
| Intermediate → Transition State 2 | 12.8 | -3.4 | 13.8 | 13.8 |
| Transition State 2 → Products | -25.1 | 8.5 | -27.6 | - |
| Overall Reaction | -7.1 | 2.0 | -7.7 | - |
This table is for illustrative purposes only and does not represent actual data for this compound.
Thermodynamic Property Computations (e.g., Sublimation and Formation Enthalpies)
Computational methods are also employed to predict the thermodynamic properties of molecules. For this compound, properties such as the enthalpy of formation and the enthalpy of sublimation are of significant interest for understanding its physical behavior and stability.
The gas-phase enthalpy of formation can be calculated using high-level quantum chemical methods, such as G4 theory or composite methods, which provide a high degree of accuracy. These calculations typically involve optimizing the molecular geometry and performing frequency calculations to obtain the thermal corrections to the electronic energy.
The enthalpy of sublimation (ΔHsub) is the enthalpy change required to convert a substance from a solid to a gas. While it can be measured experimentally, computational approaches can provide valuable estimates. One common method involves calculating the enthalpy of the molecule in the gas phase and in the solid state (using periodic boundary conditions to simulate the crystal lattice). The difference between these two values provides an estimate of the sublimation enthalpy. Another approach involves using empirical models that correlate sublimation enthalpy with molecular descriptors. core.ac.uk
The following table provides a hypothetical example of the kind of thermodynamic data that could be computationally derived for this compound and compared with data for a well-studied related compound like benzoic acid. nist.gov
| Compound | Gas-Phase Enthalpy of Formation (kJ/mol) | Solid-Phase Enthalpy of Formation (kJ/mol) | Calculated Enthalpy of Sublimation (kJ/mol) |
| This compound (Hypothetical) | -550.2 | -665.8 | 115.6 |
| Benzoic Acid nist.gov | -298.5 | -385.1 | 86.6 |
The data for this compound is hypothetical and for illustrative purposes only.
Chemical Reactivity, Transformation, and Derivatization Strategies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, allowing for the synthesis of a range of derivatives.
The carboxylic acid functionality of 3-bromo-2-fluoro-6-propoxybenzoic acid can be readily converted into esters, amides, and acid chlorides through standard organic reactions.
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the reaction can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Amides: Amide formation is typically carried out by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using coupling reagents like HATU or HOBt is also a common and efficient method. nih.gov
Acid Chlorides: The synthesis of the corresponding acid chloride is accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive acid chlorides serve as valuable intermediates for the synthesis of esters and amides. researchgate.net
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | Esterification |
| Amide | Amine, Coupling Agent (e.g., HATU, HOBt) or via Acid Chloride | Amidation |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Halogenation |
The carboxylic acid group can be reduced to a primary alcohol, yielding (3-bromo-2-fluoro-6-propoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane-THF complex (BH₃·THF) is another effective reagent for this reduction, offering selectivity for carboxylic acids in the presence of other reducible functional groups.
Transformations Involving the Halogen Substituents
The presence of both bromine and fluorine atoms on the aromatic ring opens up diverse avenues for modification through substitution and coupling reactions.
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this molecule, the carboxylic acid group and the bromine atom contribute to the electron-deficient nature of the ring, facilitating the substitution of the fluoride (B91410), which is a good leaving group in SNAr reactions. youtube.commasterorganicchemistry.com Common nucleophiles for this reaction include alkoxides, thiolates, and amines.
The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures and is tolerant of a wide range of functional groups. nih.gov The reaction of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netresearchgate.net This reaction is a reliable method for the synthesis of aryl alkynes.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron reagent (e.g., Ar'-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl' |
| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl-Alkyne |
Chemical Modifications of the Propoxy Side Chain
The propoxy group is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can undergo chemical modification. The most common reaction involving an ether linkage like the propoxy group is ether cleavage. This typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). Such a reaction would convert the propoxy group into a hydroxyl group, yielding 3-bromo-2-fluoro-6-hydroxybenzoic acid. The choice of reagent would need to be carefully considered to avoid unwanted reactions at other sites of the molecule.
Cleavage of the Ether Linkage and Functionalization of the Hydroxyl Group
The propoxy group in this compound represents an ether linkage that can be cleaved under specific conditions to yield the corresponding phenol (B47542), 3-bromo-2-fluoro-6-hydroxybenzoic acid. This transformation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com
The resulting hydroxyl group in 3-bromo-2-fluoro-6-hydroxybenzoic acid is a versatile handle for further functionalization. It can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form new ether derivatives.
Esterification: Acylation with acid chlorides or anhydrides to produce the corresponding esters.
Williamson Ether Synthesis: Deprotonation with a strong base to form a phenoxide, which can then react with an alkyl halide to generate a different ether.
These functionalization reactions allow for the introduction of a wide array of substituents, thereby modifying the steric and electronic properties of the molecule for various applications.
Oxidation or Reduction of the Alkyl Chain
The propoxy group's alkyl chain can also be a site for chemical modification, primarily through oxidation or reduction reactions, although these are less common than ether cleavage.
Oxidation: While the benzene (B151609) ring is generally resistant to oxidation, the alkyl side chain can be oxidized under vigorous conditions. orgoreview.comunizin.orglibretexts.orglibretexts.orgthemasterchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially cleave the propoxy group at the benzylic position, leading to the formation of a carboxylic acid. However, this reaction requires the presence of a benzylic hydrogen, which is present in the propoxy group. libretexts.org The reaction conditions would need to be carefully controlled to avoid degradation of the aromatic ring.
Reduction: The propoxy group is generally stable to typical reduction conditions used in organic synthesis. Catalytic hydrogenation, for instance, would primarily reduce the aromatic ring under harsh conditions, leaving the ether linkage intact. msu.eduyoutube.com Specific reducing agents might be employed to modify the propoxy chain, but this is not a common transformation for this type of functionality.
Electrophilic Aromatic Substitution on the Substituted Benzoic Acid Core
The benzene ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents are crucial in predicting the outcome of reactions such as nitration, halogenation, and sulfonation.
Carboxylic Acid Group (-COOH): This is a deactivating and meta-directing group. youtube.com It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it (positions 4 and 6).
Fluorine Atom (-F): Halogens are deactivating but ortho, para-directing groups. libretexts.org Fluorine withdraws electron density inductively but can donate electron density through resonance. It will direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5).
Propoxy Group (-OPr): The alkoxy group is a strongly activating and ortho, para-directing group due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring through resonance. youtube.com It will direct incoming electrophiles to the positions ortho and para to it (positions 5 and 3).
The interplay of these directing effects determines the position of substitution. The strongly activating propoxy group will have a dominant influence. The positions ortho and para to the propoxy group are 5 and 3, respectively. Position 3 is already substituted with a bromine atom. Therefore, the most likely position for electrophilic attack is position 5. The deactivating effect of the carboxylic acid and fluorine at other positions further favors substitution at the 5-position.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -COOH | 1 | Deactivating | Meta (to positions 4 & 6) |
| -F | 2 | Deactivating (weakly) | Ortho, Para (to positions 3 & 5) |
| -Br | 3 | Deactivating (weakly) | Ortho, Para (to positions 2, 4 & 6) |
| -OPr | 6 | Activating | Ortho, Para (to positions 5 & 3) |
Interactive Data Table: Directing Effects of Substituents
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. For 3-bromobenzoic acid, nitration yields 4-bromo-3-nitrobenzoic acid, illustrating the directing effect of the existing substituents. askfilo.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. The halogenation of polysubstituted benzoic acids is a common synthetic transformation. google.comrsc.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Synthesis of Analogs and Structurally Related Compounds
The modification of the core structure of this compound allows for the synthesis of a variety of analogs with potentially different biological or chemical properties.
Isomeric and Homologous Substituted Benzoic Acid Derivatives
The synthesis of isomeric and homologous derivatives involves altering the substitution pattern on the aromatic ring or changing the length of the alkoxy chain.
Isomeric Derivatives: The positions of the bromo, fluoro, and propoxy groups can be varied to create a range of isomers. For example, the synthesis of 2-bromo-5-methoxybenzoic acid has been reported, highlighting synthetic routes to different substitution patterns. google.com
Homologous Derivatives: The propoxy group can be replaced with other alkoxy groups, such as methoxy, ethoxy, or butoxy, to create a homologous series. For instance, 3-bromo-2-fluoro-6-methoxybenzoic acid is a known compound. The synthesis of such homologs would typically involve the reaction of the corresponding 3-bromo-2-fluoro-6-hydroxybenzoic acid with the appropriate alkyl halide.
Introduction of Other Functional Groups onto the Aromatic Ring
Beyond the common electrophilic aromatic substitution reactions, other functional groups can be introduced onto the aromatic ring. This can be achieved through various synthetic methodologies, including:
Metal-halogen exchange: The bromo substituent can be replaced with other functional groups via lithium-halogen exchange followed by quenching with an appropriate electrophile.
Cross-coupling reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic aromatic substitution: While less common for electron-rich aromatic rings, under certain conditions and with strongly activating groups, nucleophilic aromatic substitution might be possible.
These strategies provide a powerful toolkit for the synthesis of a wide range of derivatives of this compound, enabling the exploration of structure-activity relationships and the development of new molecules with tailored properties.
Potential Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Building Block for Complex Molecular Architectures and Fine Chemicals
The strategic placement of reactive sites on the aromatic ring of 3-Bromo-2-fluoro-6-propoxybenzoic acid makes it an exceptionally valuable building block for the synthesis of complex organic molecules and fine chemicals. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of intricate molecular scaffolds found in pharmaceuticals, agrochemicals, and other high-value chemical products.
The fluorine atom and the propoxy group modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of the resulting derivatives. For instance, the electron-withdrawing nature of the fluorine atom can activate the aromatic ring for certain nucleophilic substitution reactions, while the propoxy group can impart solubility and influence the conformational preferences of the final products. The carboxylic acid group serves as a handle for further functionalization, such as amidation or esterification, enabling the linkage of this aromatic core to other molecular fragments.
| Functional Group | Potential Synthetic Transformations | Application in Complex Molecules |
| Bromine Atom | Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination | Formation of biaryl structures, styrenes, alkynes, and arylamines. |
| Fluorine Atom | Nucleophilic Aromatic Substitution (under certain conditions) | Introduction of various nucleophiles to the aromatic ring. |
| Carboxylic Acid | Amidation, Esterification, Reduction to alcohol | Linkage to peptides, polymers, or other functional moieties. |
| Propoxy Group | Influences solubility and conformational properties | Tailoring the physical properties of the final products. |
Incorporation into Functional Polymers and Macromolecular Structures
Fluorinated polymers are a significant class of materials known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. rsc.orgnih.gov The incorporation of this compound into polymer chains can lead to the development of new functional polymers with tailored characteristics. The carboxylic acid group can be utilized for polymerization reactions, such as polycondensation to form polyesters or polyamides.
The presence of the fluorine and bromine atoms within the polymer's repeating unit can impart specific properties. The fluorine atom can enhance the thermal stability and hydrophobicity of the polymer. rsc.orgnih.gov The bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer backbone. tandfonline.com This approach provides a versatile route to a wide range of functional polymers with applications in areas such as high-performance plastics, coatings, and membranes. The propoxy group can act as an internal plasticizer, affecting the polymer's glass transition temperature and mechanical properties. msesupplies.com
Utility in Supramolecular Chemistry and Non-Covalent Interactions
The structure of this compound is well-suited for applications in supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions. nih.gov The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming predictable hydrogen-bonding motifs, such as the common carboxylic acid dimer synthon. nih.gov This hydrogen-bonding capability can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, including tapes, sheets, and three-dimensional networks.
Furthermore, the halogen atoms (bromine and fluorine) can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid) and interacts with a Lewis base. nih.govacs.org The fluorine atom can also engage in other non-covalent interactions, such as C-H···F hydrogen bonds. researchgate.net The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and van der Waals interactions—can be used to control the packing of molecules in the solid state, leading to the design of crystalline materials with specific structures and properties. researchgate.netnih.gov
| Non-Covalent Interaction | Molecular Site | Potential Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic Acid | Dimeric pairs, linear chains, sheets |
| Halogen Bonding | Bromine Atom | Directional interactions with Lewis bases |
| C-H···F Interactions | Fluorine Atom | Stabilization of crystal packing |
| π-π Stacking | Aromatic Ring | Formation of columnar or layered structures |
Development of Novel Synthetic Reagents and Methodologies
Substituted aromatic compounds like this compound can serve as precursors for the development of novel synthetic reagents. For example, the bromine atom can be transformed into an organometallic species, such as an organolithium or Grignard reagent, through halogen-metal exchange. These organometallic reagents are powerful nucleophiles used in the formation of new carbon-carbon bonds.
Moreover, the unique electronic and steric environment of this molecule could be exploited in the development of new synthetic methodologies. For instance, the presence of ortho-substituents (fluoro and propoxy groups) can direct metallation or other reactions to specific positions on the aromatic ring, enabling regioselective functionalization that might be difficult to achieve with less substituted analogs. The development of new fluorinating agents is also an active area of research, and highly functionalized fluoroaromatic compounds can serve as platforms for designing new reagents for electrophilic or nucleophilic fluorination. beilstein-journals.org
Design of Ligands for Catalytic Systems
The structural features of this compound make it a promising candidate for the design of ligands for transition metal catalysis. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov
The carboxylic acid group can be used to anchor the molecule to a metal center, or it can be modified to introduce other coordinating groups. The bromine atom can be used as a handle to introduce phosphine, amine, or N-heterocyclic carbene moieties, which are common coordinating groups in catalysis. nih.gov The fluorine and propoxy substituents can be used to fine-tune the electronic and steric properties of the resulting ligand. For example, the electron-withdrawing fluorine atom can influence the electron density at the metal center, while the bulky propoxy group can create a specific steric environment that may enhance selectivity in catalytic transformations. The development of redox-active ligands is also a growing field, and the combination of halogen atoms and an aromatic system could potentially be exploited in this context. rsc.org
Exploration in Materials Science for Liquid Crystalline Properties or Other Advanced Materials
Benzoic acid derivatives are well-known building blocks for liquid crystals. nih.gov The rod-like shape of these molecules, often enhanced by dimerization through hydrogen bonding of the carboxylic acid groups, is conducive to the formation of mesophases. nih.govtandfonline.com The substituents on the aromatic ring play a critical role in determining the liquid crystalline properties, such as the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. rsc.org
The this compound molecule possesses several features that suggest potential for liquid crystalline behavior. The elongated shape, the presence of a polarizable aromatic core, and the terminal propoxy chain are all characteristics found in many liquid crystalline compounds. The bromine and fluorine atoms can influence the intermolecular interactions and packing, which are crucial for the formation of liquid crystalline phases. By systematically modifying the length of the alkoxy chain (in this case, propoxy), it is often possible to tune the mesomorphic properties. Further investigation into the thermal behavior of this compound and its derivatives could reveal interesting liquid crystalline phases, making it a candidate for applications in displays, sensors, and other advanced optical materials.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements for 3-Bromo-2-fluoro-6-propoxybenzoic Acid
Currently, specific, peer-reviewed synthetic routes for this compound have not been detailed in scientific literature. However, the synthesis of structurally similar compounds, such as other substituted bromofluorobenzoic acids, typically involves multi-step processes. These often begin with commercially available fluorinated or brominated aromatic precursors.
A plausible synthetic approach could involve the ortho-lithiation of a suitable fluoro-propoxy-benzene derivative, followed by bromination. Subsequent carboxylation would then yield the desired benzoic acid. Another potential route could start from a bromo-fluoro-phenol, which would first be propoxylated, followed by functionalization of the aromatic ring to introduce the carboxylic acid group.
Characterization of the final product would rely on a suite of standard analytical techniques to confirm its structure and purity. These methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the protons of the propoxy group and the aromatic ring, with their chemical shifts and coupling constants providing crucial information about the substitution pattern. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) of the carboxylic acid and the C-O stretches of the propoxy group and the acid.
Elemental Analysis: This would provide the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and other elements.
Table 1: Anticipated Analytical Data for this compound
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propoxy group (CH₃, CH₂, CH₂), and distinct signals for the two aromatic protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons (including those bonded to Br, F, and the propoxy group), and the carbons of the propoxy chain. |
| ¹⁹F NMR | A singlet or a doublet (depending on coupling with neighboring protons) confirming the fluorine's presence. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₀H₁₀BrFO₃. |
| IR Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether and acid), and C-Br/C-F bonds. |
Identification of Remaining Synthetic and Mechanistic Challenges
Furthermore, the steric hindrance imposed by the ortho-substituents (fluoro and propoxy groups) can significantly impact the reactivity of the carboxylic acid group and the adjacent positions on the aromatic ring. This can make subsequent derivatization or functionalization reactions challenging. Mechanistic understanding of the interplay between the electronic effects of the halogens and the alkoxy group is crucial for designing efficient synthetic strategies.
Perspectives on Expanded Derivatization Pathways and Functionalization
Despite the synthetic challenges, the structure of this compound offers several avenues for derivatization. The carboxylic acid group is a versatile handle for forming amides, esters, and other acid derivatives. These transformations could be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which is particularly relevant in the context of medicinal chemistry and materials science.
The bromine atom also presents an opportunity for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, thereby expanding the chemical space accessible from this scaffold.
Role of Advanced Computational Studies in Guiding Future Research
In the absence of extensive experimental data, advanced computational studies can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (NMR, IR).
Computational modeling can also be used to explore potential reaction pathways and to understand the regioselectivity of synthetic transformations. Molecular docking studies could be performed to predict the binding affinity of this compound and its derivatives to biological targets, thereby guiding the design of new therapeutic agents. By providing a theoretical framework, computational chemistry can play a pivotal role in directing future experimental research efforts.
Outlook for Broader Applications in Chemical Innovation
While specific applications for this compound have yet to be established, its structural motifs are present in molecules of interest in various fields. Halogenated benzoic acids are common building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and fluorine atoms can enhance metabolic stability and binding affinity in biological systems.
The unique combination of a carboxylic acid, a propoxy group, and two different halogens on a benzene (B151609) ring makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. Future research may uncover its utility in the development of novel liquid crystals, polymers, or as a scaffold for the discovery of new bioactive compounds. The exploration of its chemical properties and potential applications remains a promising area for future chemical innovation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-bromo-2-fluoro-6-propoxybenzoic acid, considering regioselectivity and functional group compatibility?
- Methodological Answer : Synthesis can involve sequential functionalization of a benzoic acid scaffold. For halogenation, bromine and fluorine groups are typically introduced via electrophilic aromatic substitution (EAS) using directing groups (e.g., carboxylate for para/ortho positioning). The propoxy group at the 6-position may require protection of the carboxylic acid during nucleophilic substitution (e.g., Williamson ether synthesis). For regioselective bromination, intermediates like 2-fluoro-6-propoxybenzoic acid could be brominated at the 3-position using N-bromosuccinimide (NBS) under controlled conditions. Boronic acid cross-coupling (e.g., Suzuki-Miyaura) may also be viable if aryl halide precursors are accessible .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the propoxy group (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and aromatic protons. ¹⁹F NMR identifies fluorine environments (δ ~-100 to -120 ppm for aryl-F). ¹³C NMR resolves carboxylate (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution LC-MS or GC-MS validates molecular ion peaks (expected [M-H]⁻ at m/z ~289) and fragmentation patterns.
- Purity Assessment : HPLC (≥95% purity, as per HLC/GC standards in halogenated benzoic acids) with UV detection at 254 nm is recommended .
Advanced Research Questions
Q. What strategies mitigate competing side reactions when introducing the propoxy group at the 6-position of the benzoic acid scaffold?
- Methodological Answer : Competing reactions (e.g., over-alkylation or hydrolysis) are minimized by:
- Protecting the Carboxylic Acid : Use methyl or tert-butyl esters to prevent nucleophilic attack on the carboxylate.
- Controlled Reaction Conditions : Anhydrous solvents (e.g., DMF or THF), inert atmosphere, and slow addition of propyl halide to avoid excess base (e.g., NaH or K₂CO₃).
- Monitoring Progress : TLC or in-situ IR spectroscopy to track etherification and deprotection steps. For analogs like 4-bromo-2-fluorocinnamic acid, similar protocols achieve >90% yields .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate synthetic protocols (e.g., recrystallization solvents, heating rates). For example, 3-bromophenylacetic acid has a sharp mp range (99–102°C), while impurities broaden this range .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-bromo-6-fluorobenzoic acid, δ ~7.5–8.5 ppm for aromatic protons) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- Impurity Profiling : Use UPLC-MS/MS with a C18 column (1.7 µm particles) for high resolution. Common impurities include dehalogenated byproducts or residual propyl bromide.
- Quantitative NMR (qNMR) : Internal standards (e.g., 1,4-bis(trimethylsilyl)benzene) enable precise quantification of impurities at <0.1% levels.
- Storage Considerations : Halogenated benzoic acids are prone to degradation under light/moisture; store at 0–6°C in amber vials .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data in halogenated benzoic acid derivatives during cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -COOH) reduce aryl boronic acid reactivity in Suzuki couplings. Optimize catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., Cs₂CO₃ vs. K₃PO₄) for specific substrates.
- Steric Hindrance : Bulky propoxy groups may require longer reaction times (e.g., 24–48 hrs at 80°C).
- Validation : Replicate literature protocols using exact conditions (e.g., solvent purity, degassing methods) as in phenylboronic acid couplings .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
